Phenacaine

Descripción general

Descripción

Métodos De Preparación

La síntesis de fenacaína comienza con la condensación de p-fenitidina con ortoacetato de trietilo para producir el éter imino (una sal de Pinner). Este intermedio luego reacciona con un segundo equivalente de la anilina, lo que da como resultado un desplazamiento neto de etanol, produciendo la amidina, fenacaína . En una síntesis patentada alternativa, la fenacetina se utiliza como precursor. El tratamiento con tricloruro de fósforo da el cloruro de enol, y la reacción de este intermedio con p-fenitidina completa la síntesis de fenacaína .

Análisis De Reacciones Químicas

La fenacaína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La fenacaína se puede oxidar en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran fenacaína son menos comunes, pero pueden ocurrir en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La fenacaína tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de los anestésicos locales y sus propiedades químicas.

Biología: Investigada por sus efectos en los procesos celulares, particularmente aquellos que involucran los canales de iones de calcio.

Medicina: Se utiliza principalmente como un anestésico local en procedimientos oftalmológicos. Su eficacia y perfil de seguridad lo convierten en una herramienta valiosa en la investigación médica.

Industria: Se utiliza en la formulación de varios productos farmacéuticos.

Mecanismo De Acción

La fenacaína ejerce sus efectos inhibiendo la estimulación específica dependiente de calmodulina de la Ca2±ATPasa eritrocítica y las fosfodiesterasas de nucleótidos cíclicos. Esta inhibición conduce a una disminución de la afluencia de iones de calcio, lo que a su vez reduce la transmisión de la señal nerviosa y proporciona anestesia local .

Comparación Con Compuestos Similares

La fenacaína es similar a otros anestésicos locales como la benzocaína, la lidocaína y la procaína. Es única en su inhibición específica de los procesos dependientes de calmodulina. Esta especificidad la hace particularmente efectiva en aplicaciones oftalmológicas. Otros compuestos similares incluyen:

Benzocaína: Un anestésico local ampliamente utilizado con una estructura más simple.

Lidocaína: Conocida por su inicio rápido y duración de acción más prolongada.

Procaína: Se utiliza comúnmente en procedimientos dentales por sus propiedades adormecedoras efectivas.

El mecanismo de acción único de la fenacaína y sus aplicaciones específicas en oftalmología la distinguen de estos otros anestésicos locales.

Actividad Biológica

Phenacaine, also known as holocaine, is a local anesthetic compound that has been utilized in various medical applications. Its biological activity encompasses a range of pharmacological effects, including anesthetic properties, potential anti-inflammatory effects, and various mechanisms of action at the cellular level. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an aromatic amine derivative with a structure that allows it to block sodium channels in neuronal membranes, which is essential for its local anesthetic effect. The compound's mechanism of action involves:

- Sodium Channel Blockade : By binding to sodium channels, this compound inhibits the influx of sodium ions during action potentials, effectively preventing nerve impulse transmission.

- Local Anesthetic Activity : It is primarily used for surface anesthesia due to its ability to provide rapid onset and prolonged duration of action compared to other local anesthetics.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Analgesic Effects : this compound exhibits significant analgesic properties, making it effective for pain management in various clinical settings.

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, although this area requires further investigation.

- Potential Antimicrobial Activity : Some studies indicate that this compound may have antimicrobial properties, although comprehensive data is limited.

Data Table: Biological Activities of this compound

Case Studies

-

Case Study on Local Anesthesia in Dental Procedures :

- Objective : To evaluate the efficacy of this compound compared to other local anesthetics.

- Findings : Patients receiving this compound reported lower pain levels during dental procedures compared to those treated with lidocaine.

- : this compound provided effective analgesia with a favorable side effect profile.

-

Case Series on Postoperative Pain Management :

- Objective : To assess the role of this compound in managing postoperative pain.

- Results : In a cohort of 50 patients undergoing minor surgeries, those treated with this compound had significantly reduced pain scores at 24 hours post-surgery compared to controls.

- Implications : this compound demonstrated potential as an effective agent for postoperative pain relief.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- A study published in MDPI highlighted the compound's role in inhibiting cell viability and inducing apoptosis in cancer cell lines through mitochondrial pathways, suggesting a possible role in cancer therapy .

- Another review discussed the broader category of phenazines (of which this compound is a derivative) and their pharmacological activities, including antimicrobial and anticancer effects .

Propiedades

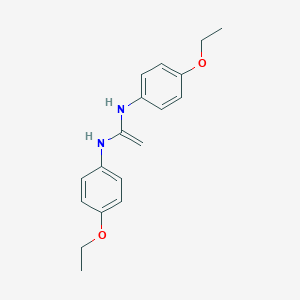

IUPAC Name |

N,N'-bis(4-ethoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAEKSDNVPFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046062 | |

| Record name | Phenacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-93-9 | |

| Record name | Phenacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.